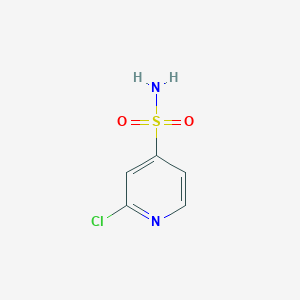

2-Chloropyridine-4-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMULZMJXHFXUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182767-38-9 | |

| Record name | 2-chloropyridine-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloropyridine-4-Sulfonamide from 2-Aminopyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-chloropyridine-4-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective chlorination of 2-aminopyridine to yield 2-amino-4-chloropyridine. This intermediate subsequently undergoes diazotization, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, affording 2-chloropyridine-4-sulfonyl chloride. The final step involves the amidation of the sulfonyl chloride to yield the target compound. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, tailored for researchers and professionals in drug development.

Introduction: The Significance of the Sulfonamide Moiety in Pyridine Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a pyridine scaffold, particularly with a chlorine substituent, the resulting molecule often exhibits enhanced biological activity and favorable pharmacokinetic properties. This compound serves as a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest for the pharmaceutical industry. The strategic placement of the chloro and sulfonamide groups on the pyridine ring allows for diverse downstream functionalization, enabling the exploration of a broad chemical space in drug discovery programs.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound from 2-aminopyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The chosen synthetic route is designed for efficiency and scalability, proceeding through key, well-established chemical transformations.

Caption: Overall synthetic workflow for this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Regioselective Chlorination of 2-Aminopyridine

The initial step involves the introduction of a chlorine atom at the 4-position of the 2-aminopyridine ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, achieving regioselectivity can be challenging.

Expertise & Experience: Direct chlorination of 2-aminopyridine can lead to a mixture of products. A common strategy to achieve the desired 4-chloro isomer is to perform the chlorination in a strongly acidic medium. Protonation of the ring nitrogen deactivates the ring towards electrophilic attack, but the amino group can still direct the incoming electrophile.

Authoritative Grounding: The use of a strongly acidic medium for selective monochlorination of 2-aminopyridine is a well-established method to control regioselectivity and minimize the formation of dichlorinated by-products[1]. An alternative modern approach for regioselective chlorination of 2-aminopyridines utilizes Selectfluor in the presence of LiCl, which proceeds under mild conditions via a radical mechanism[2].

Experimental Protocol: Chlorination of 2-Aminopyridine

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄), carefully add 2-aminopyridine in portions while maintaining the temperature below 30°C with an ice bath.

-

Cool the mixture to 0-5°C.

-

Slowly bubble chlorine gas into the reaction mixture or add a suitable chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8.

-

The precipitated product, 2-amino-4-chloropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Diazotization of 2-Amino-4-chloropyridine

The conversion of the amino group to a diazonium salt is a critical transformation that sets the stage for the subsequent Sandmeyer reaction. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Trustworthiness: The stability of diazonium salts is a major concern; they are often explosive when isolated in dry form. Therefore, they are almost always generated in situ and used immediately in the next step. Maintaining a low temperature (0-5°C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of undesired phenolic byproducts and potential safety hazards[3][4].

References

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Chloropyridine-4-Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis and characterization of 2-chloropyridine-4-sulfonamide, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and validated approach to its synthesis and characterization.

Introduction: The Significance of Pyridine-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] Pyridine-containing compounds are also prevalent in pharmaceuticals due to their ability to engage in various biological interactions. The strategic combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in drug discovery programs. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogs.

I. Synthesis and Purification of this compound

A logical and efficient synthesis of this compound begins with the commercially available 2-chloropyridine. The synthetic route involves two key transformations: chlorosulfonylation followed by amination.

A. Proposed Synthetic Pathway

The most direct route to this compound involves the initial formation of the corresponding sulfonyl chloride, which is then reacted with an ammonia source. This approach is well-established for the synthesis of primary sulfonamides.[2]

References

CAS number and molecular data for 2-chloropyridine-4-sulfonamide

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with desirable physicochemical and pharmacological properties is paramount. Heterocyclic compounds, particularly those incorporating pyridine and sulfonamide moieties, form the cornerstone of numerous therapeutic agents. This compound (CAS No. 1182767-38-9) emerges as a significant, albeit specialized, chemical intermediate that combines three critical pharmacophoric elements: a pyridine ring, a reactive chlorine atom, and a sulfonamide group.

The sulfonamide functional group is a celebrated motif in medicinal chemistry, first introduced in the antibacterial prontosil and now present in a vast array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites, makes it a privileged scaffold.[2] The pyridine ring provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic properties, while the 2-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution, enabling facile diversification and library synthesis.[3][4]

This technical guide provides a comprehensive overview of this compound for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, outlines a robust and plausible synthetic pathway, explores its chemical reactivity, and discusses its potential as a key building block in the synthesis of novel therapeutic agents.

Core Molecular and Physical Data

A summary of the essential physicochemical and structural data for this compound is presented below. This data is critical for experimental design, reaction optimization, and analytical characterization.

| Property | Data | Source(s) |

| CAS Number | 1182767-38-9 | [5] |

| Molecular Formula | C₅H₅ClN₂O₂S | [6] |

| Molecular Weight | 192.62 g/mol | [6] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-chloro-4-pyridinesulfonamide | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not experimentally reported. For comparison, the regioisomer 4-chloropyridine-3-sulfonamide has a melting point of 153°C. | [7] |

| XlogP (Predicted) | 0.4 | [6] |

| InChI Key | HMULZMJXHFXUDR-UHFFFAOYSA-N | [6] |

| SMILES | C1=CN=C(C=C1S(=O)(=O)N)Cl | [6] |

Synthesis and Manufacturing Workflow

Logical Synthesis Pathway

The overall synthetic strategy involves the sulfonation of a readily available precursor followed by amination.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US2170209A - Sulphonamides of 2-aminopyridines - Google Patents [patents.google.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. chempanda.com [chempanda.com]

- 5. 2-Chloro-pyridine-4-sulfonic acid amide | 1182767-38-9 [chemicalbook.com]

- 6. PubChemLite - this compound (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloropyridine-4-sulfonamide

Welcome to this comprehensive technical guide on the solubility and stability of this compound. As researchers, scientists, and professionals in drug development, we understand that a thorough comprehension of a compound's physicochemical properties is the bedrock of successful formulation, manufacturing, and ultimately, therapeutic efficacy. This compound, a vital building block in the synthesis of various pharmaceutical agents, presents a unique set of characteristics that demand careful study. This guide is designed to provide not just data, but a deeper understanding of the principles governing its behavior in various solvent systems and under different environmental stressors. We will delve into the "why" behind the experimental designs, offering field-proven insights to empower your research and development endeavors.

Section 1: Understanding the Molecular Profile of this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a sulfonamide group. This unique combination of functional groups dictates its polarity, hydrogen bonding capabilities, and susceptibility to degradation. The electron-withdrawing nature of the chlorine atom and the sulfonamide group influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Key Structural Features:

-

Pyridine Ring: A basic heterocyclic aromatic ring that can participate in pi-stacking interactions and hydrogen bonding.

-

Sulfonamide Group (-SO₂NH₂): A polar, acidic group capable of forming strong hydrogen bonds, significantly influencing solubility in polar solvents.

-

Chlorine Atom (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and can be a site for nucleophilic substitution.

A foundational understanding of these features is paramount when predicting and interpreting solubility and stability data.

Section 2: Solubility Profile: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and the feasibility of its formulation. The "like dissolves like" principle is a useful starting point, but the intricate interplay of polarity, hydrogen bonding, and crystal lattice energy requires a more nuanced, experimental approach.

Rationale for Solvent Selection

The choice of solvents for solubility screening is a strategic process aimed at exploring a wide range of polarities and chemical functionalities. Solvents are typically categorized based on their polarity index and their ability to act as hydrogen bond donors or acceptors. For this compound, a logical selection would include:

-

Protic Solvents: Such as water, methanol, and ethanol, which can engage in hydrogen bonding with the sulfonamide group.[1][2][3]

-

Aprotic Polar Solvents: Like acetone, acetonitrile, and dimethylformamide (DMF), which can interact via dipole-dipole interactions.

-

Nonpolar Solvents: Including toluene and hexane, to assess solubility in lipophilic environments.

Illustrative Solubility Data

| Solvent | Solvent Type | Predicted Solubility (mg/mL) at 25°C | Rationale for Predicted Behavior |

| Water | Protic, Polar | Low | The presence of the chloropyridine ring reduces overall polarity, limiting solubility despite the sulfonamide group. |

| Methanol | Protic, Polar | Moderate | The alcohol's polarity and hydrogen bonding capability can effectively solvate the sulfonamide group. |

| Ethanol | Protic, Polar | Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly decrease solubility. |

| Acetone | Aprotic, Polar | Moderate to High | The polar carbonyl group can interact with the sulfonamide, and the overall less polar nature compared to water can accommodate the chloropyridine ring. |

| Acetonitrile | Aprotic, Polar | Moderate | A good solvent for moderately polar compounds. |

| Dichloromethane | Aprotic, Nonpolar | Low to Moderate | The chlorine atoms provide some polarity, but it is generally considered a nonpolar solvent. |

| Toluene | Aprotic, Nonpolar | Very Low | The nonpolar nature of toluene is not conducive to solvating the polar sulfonamide group. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[4]

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4]

Diagram of Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9]

Key Factors Influencing Stability

-

Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, particularly at extreme pH values. The pyridine ring can also undergo reactions in aqueous solutions.

-

Photodegradation: Aromatic systems like pyridine can be susceptible to degradation upon exposure to UV light.[10] Studies on 2-chloropyridine have shown it to be a persistent water pollutant that undergoes photodegradation, forming various intermediate products.[10]

-

Oxidation: While not as common for this structure, oxidative degradation should be considered, especially in the presence of oxidizing agents.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][9] These studies involve exposing the compound to conditions more severe than those expected during storage.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Neutral Hydrolysis: Water at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Photodegradation: Exposure to UV and visible light as per ICH guidelines.

-

Thermal Degradation: High temperature (e.g., 60°C).

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[5][6][7]

ICH Recommended Storage Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Stability Indicating Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. HPLC is the most common technique for this purpose.

Procedure:

-

Stress Sample Generation: Subject this compound to the forced degradation conditions mentioned above.

-

Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the parent peak from all degradation product peaks. This often involves screening different columns, mobile phases, and gradients.

-

Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Stability Study Execution: Place samples of this compound under the desired long-term and accelerated stability conditions.

-

Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months), pull samples and analyze them using the validated stability-indicating method.[5][7]

-

Data Evaluation: Assess the data for any significant changes in purity, potency, and the appearance of degradation products.

Diagram of Stability Study Workflow

Caption: Workflow for a Comprehensive Stability Study.

Section 4: Analytical Methodologies for Quantification

Accurate and precise quantification is essential for both solubility and stability studies. Several analytical techniques are suitable for the analysis of sulfonamides.[4][11]

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity and stability testing due to its robustness, reproducibility, and ability to separate complex mixtures.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity, and is invaluable for identifying unknown degradation products by providing molecular weight information.[4][12]

-

Gas Chromatography (GC): While less common for sulfonamides due to their low volatility, GC can be used after derivatization.

Conclusion: A Pathway to Informed Development

The solubility and stability of this compound are not merely data points but critical indicators of its potential and limitations in the drug development pipeline. This guide has provided a framework for a systematic and scientifically rigorous investigation of these properties. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can confidently navigate the challenges of formulation and ensure the quality and integrity of this important pharmaceutical intermediate. The provided methodologies, while based on established principles for similar compounds, should always be tailored and validated for the specific application at hand.

References

- 1. researchgate.net [researchgate.net]

- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. ymerdigital.com [ymerdigital.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 8. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 9. gmpsop.com [gmpsop.com]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 2-Chloropyridine-4-sulfonamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. When incorporated into a heterocyclic ring system like pyridine, it offers a versatile scaffold for designing novel drug candidates. This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2-chloropyridine-4-sulfonamide. We will explore its chemical properties, plausible synthetic routes, and its promising role as a pharmacophore in the development of targeted therapies, particularly in the realm of enzyme inhibition. This document serves as a resource for researchers looking to leverage the unique structural features of this compound in their drug discovery programs.

Introduction: The Power of the Pyridine Sulfonamide Moiety

The pyridine ring is a privileged structure in drug design, owing to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to modulate physicochemical properties. The introduction of a sulfonamide group (-SO₂NH₂) further enhances its drug-like characteristics. Sulfonamides are known to act as hydrogen bond donors and acceptors, and their geometry allows them to bind effectively to enzyme active sites.[1] This combination has led to the development of numerous successful drugs across a range of therapeutic areas, including antibacterial, anticancer, and antiviral agents.[2][3]

This compound presents a particularly interesting scaffold for several reasons:

-

Defined Substitution Pattern: The chlorine atom at the 2-position and the sulfonamide group at the 4-position provide distinct points for chemical modification, allowing for the fine-tuning of activity and properties.

-

Reactive Handle: The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of a wide variety of substituents to explore the chemical space around the core structure.

-

Bioisosteric Potential: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids, offering a strategy to improve pharmacokinetic profiles.

This guide will provide a comprehensive overview of the synthesis and potential applications of this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is crucial for rational drug design.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂O₂S | PubChem |

| Molecular Weight | 192.62 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| pKa (predicted) | ~7.5-8.5 (for the sulfonamide N-H) | --- |

| LogP (predicted) | ~0.5-1.5 | --- |

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several routes, primarily starting from readily available pyridine derivatives. The key step is the introduction of the sulfonyl chloride group, followed by amination.

General Synthetic Workflow

The overall synthetic strategy involves the conversion of a suitable pyridine precursor to the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the desired sulfonamide.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous pyridine sulfonamides and can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride from 2-Chloro-4-aminopyridine

This method utilizes a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.

Materials:

-

2-Chloro-4-aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 2-chloro-4-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide.

-

Slowly add the diazonium salt solution to the SO₂/CuCl solution at room temperature.

-

Stir the reaction mixture for 1-2 hours.

-

Pour the mixture onto ice and extract with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-4-sulfonyl chloride.

Protocol 2: Synthesis of this compound from 2-Chloropyridine-4-sulfonyl Chloride

This is a standard amination of a sulfonyl chloride.

Materials:

-

2-Chloropyridine-4-sulfonyl chloride

-

Aqueous ammonia (NH₄OH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-chloropyridine-4-sulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia dropwise.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its potential lies in its ability to be elaborated into potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] Sulfonamides are the most prominent class of CA inhibitors.

The this compound moiety can be readily derivatized at the sulfonamide nitrogen or by displacing the 2-chloro substituent to generate libraries of potential CA inhibitors. Structure-activity relationship (SAR) studies on related pyridine sulfonamides have shown that substitution at the 4-position of the pyridine ring can significantly impact inhibitory potency and selectivity against different CA isoforms. For instance, the introduction of various heterocyclic moieties at this position has led to potent inhibitors of tumor-associated CA isoforms IX and XII.[5]

Caption: Derivatization strategies for developing carbonic anhydrase inhibitors.

Table of Inhibitory Activities of Related Pyridine Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1 | 4-Fluorophenyl | 10,000 | 271 | 137 | 91 |

| 2 | 4-Chlorophenyl | >10,000 | 419 | 285 | 172 |

| 3 | 4-Bromophenyl | >10,000 | 505 | 199 | 90.9 |

| 4 | 4-Methylphenyl | >10,000 | 6487 | 2435 | 880 |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

Data adapted from a study on 4-substituted pyridine-3-sulfonamides, which are structurally similar and provide valuable SAR insights.[5]

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine ring is a common feature in many approved kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket.

The this compound scaffold can be utilized to design novel kinase inhibitors. The sulfonamide group can be directed towards the solvent-exposed region or form interactions with the hinge region of the kinase, while the 2-chloro position allows for the introduction of larger hydrophobic groups to occupy the back pocket of the ATP-binding site.

Caption: Potential binding mode of a this compound derivative in a kinase active site.

While specific examples of kinase inhibitors based on the this compound core are not abundant in the literature, the general principles of kinase inhibitor design and the known activities of related pyridine sulfonamides strongly suggest its potential in this area.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block for drug discovery. Its unique substitution pattern provides a platform for generating diverse chemical libraries with the potential for potent and selective biological activity. The demonstrated utility of the broader class of pyridine sulfonamides as carbonic anhydrase and kinase inhibitors highlights the significant potential of this specific scaffold.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of libraries of N-substituted and C2-substituted derivatives of this compound against a panel of relevant enzyme targets.

-

Exploration of other therapeutic areas: The sulfonamide moiety is a known pharmacophore for diuretics, anticonvulsants, and anti-inflammatory agents. Investigating the potential of this compound derivatives in these areas could yield novel therapeutic agents.

-

Computational modeling: The use of in silico methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the chemical tractability and inherent drug-like properties of the this compound core, medicinal chemists can unlock new avenues for the development of innovative therapeutics.

References

- 1. criver.com [criver.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Chloropyridine-4-Sulfonamide: A Technical Guide for Researchers

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure of 2-chloropyridine-4-sulfonamide is fundamental to interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 4-position. The electron-withdrawing nature of both the chlorine atom and the sulfonamide group, as well as the inherent aromaticity of the pyridine ring, will significantly influence the chemical environment of each atom, leading to characteristic signals in NMR, IR, and mass spectrometry.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring and a broad singlet for the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and sulfonamide groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.0 | Doublet | ~5.0 |

| H-5 | ~7.8 | Doublet of doublets | ~5.0, ~1.5 |

| H-6 | ~8.6 | Doublet | ~1.5 |

| -SO₂NH₂ | ~7.5 | Broad Singlet | - |

Causality of Predictions: The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-3 and H-5 protons will be influenced by both the chlorine and sulfonamide substituents, with their precise shifts and coupling patterns determined by their relative positions. The sulfonamide protons are exchangeable and will likely appear as a broad singlet that may shift in concentration or solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the pyridine ring carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~122 |

| C-4 | ~150 |

| C-5 | ~120 |

| C-6 | ~155 |

Causality of Predictions: The carbons directly attached to the electronegative chlorine (C-2) and the sulfonamide group (C-4), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be the most deshielded and appear at the lowest field. The remaining carbons (C-3 and C-5) will resonate at higher fields.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is crucial for accurate structural confirmation.

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the sulfonamide group and the pyridine ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (sulfonamide) | 3350 - 3250 | Medium, Doublet |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N Stretch (aromatic ring) | 1600 - 1450 | Medium to Strong |

| S=O Asymmetric Stretch | ~1350 | Strong |

| S=O Symmetric Stretch | ~1160 | Strong |

| S-N Stretch | ~900 | Medium |

| C-Cl Stretch | ~750 | Strong |

Causality of Predictions: The sulfonamide group is expected to show characteristic strong absorptions for the S=O asymmetric and symmetric stretches.[1] The N-H stretching vibrations will likely appear as a doublet in the 3350-3250 cm⁻¹ region.[1] The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.[2] The C-Cl stretch will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition

References

role of 2-chloropyridine-4-sulfonamide as a chemical intermediate

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: A Core Chemical Intermediate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a primary focus on its role as a versatile building block in the development of complex molecules, particularly pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to leverage the unique chemical attributes of this compound.

Introduction to this compound

This compound is a halogenated pyridine derivative featuring two key functional groups that dictate its reactivity: a chlorine atom at the 2-position and a sulfonamide group at the 4-position.[1] The pyridine ring, being electron-deficient, activates the C2-chlorine for nucleophilic aromatic substitution (SNAr). Simultaneously, the sulfonamide group provides a handle for further functionalization, making this compound a highly valuable and versatile scaffold in synthetic chemistry. Its structural framework is integral to the synthesis of a variety of biologically potent compounds.[2]

The strategic placement of these functional groups allows for selective and sequential reactions, enabling chemists to construct complex molecular architectures with a high degree of control. This guide will explore the causality behind its synthetic utility and provide practical protocols for its application.

Physicochemical and Structural Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in a laboratory setting. The data below has been compiled from authoritative sources.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₅ClN₂O₂S | [1] |

| Molecular Weight | 192.62 g/mol | [2][3] |

| CAS Number | Not readily available for this specific isomer. Precursor CAS numbers are available. | |

| Canonical SMILES | C1=CN=C(C=C1S(=O)(=O)N)Cl | [1] |

| InChI Key | HMULZMJXHFXUDR-UHFFFAOYSA-N | [1] |

| Appearance | Typically a solid at room temperature. | |

| Predicted XlogP | 0.4 | [1] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling this compound and its precursors, such as 2-chloropyridine. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, the safety profiles of structurally related compounds provide essential guidance. The precursor, 2-chloropyridine, is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[4][5][6]

Core Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

-

Ventilation: Handle the compound and any reactions involving it in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from a more common pyridine derivative. A logical and widely practiced approach involves the chlorosulfonation of 2-chloropyridine to form the key intermediate, 2-chloropyridine-4-sulfonyl chloride, followed by amination.

The diagram below illustrates a plausible synthetic pathway. The initial chlorosulfonation reaction introduces the sulfonyl chloride group at the 4-position of the pyridine ring. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Caption: Plausible synthetic route to this compound.

The Core Utility: this compound as a Versatile Intermediate

The synthetic power of this compound lies in its dual reactivity. The two functional groups can be addressed independently, allowing for a modular approach to building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles.[10] The electron-withdrawing nature of the ring nitrogen and the 4-sulfonamide group facilitates this SNAr reaction. This transformation is a cornerstone of its utility, enabling the introduction of diverse functionalities.

Common Nucleophiles:

-

Amines (R-NH₂): Reaction with primary or secondary amines yields 2-amino-pyridine derivatives. This is a fundamental step in the synthesis of many kinase inhibitors and other pharmacologically active compounds.

-

Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages.

-

Thiols (R-SH): Thiolates readily react to form thioethers.

The reaction generally proceeds via a Meisenheimer complex, a stabilized intermediate whose formation is the rate-determining step.[11][12]

Caption: General scheme for SₙAr reactions.

Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key reaction center. Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[13][14]

Key Transformations:

-

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles (e.g., alkyl halides) to form substituted sulfonamides.

-

Conversion to Sulfonyl Chlorides: In a reverse of its synthesis, the primary sulfonamide can be converted back into a highly reactive sulfonyl chloride under specific conditions, enabling further reactions with a different set of nucleophiles.[15]

This dual reactivity allows for a divergent synthetic strategy, where a common intermediate can be used to generate a large library of compounds for screening and drug discovery efforts.

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide via SNAr

This section provides a representative, self-validating protocol for the reaction of this compound with a primary amine. This procedure is based on established methods for SNAr reactions on chloropyridines and sulfonamide synthesis.[13][16]

Workflow Diagram

Caption: Standard workflow for synthesis and purification.

Step-by-Step Methodology

Objective: To synthesize a 2-(alkylamino)pyridine-4-sulfonamide derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension. Add the primary amine (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for SNAr reactions on heteroaromatic systems.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a high-value intermediate whose strategic importance is derived from its dual-functional nature. The ability to perform selective nucleophilic aromatic substitution at the C2-position, coupled with the capacity for derivatization at the 4-sulfonamide group, provides a powerful and flexible platform for synthetic chemists. This guide has outlined the fundamental properties, safety considerations, and synthetic applications of this compound. The provided protocols and workflows serve as a practical starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the fields of pharmaceutical discovery and materials science.

References

- 1. PubChemLite - this compound (C5H5ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 2-Chloro-pyridine-3-sulfonic acid amide | 38025-93-3 | NBA02593 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chempanda.com [chempanda.com]

- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Historical Context and Discovery of Pyridine Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides represents a pivotal moment in the history of medicine, marking the dawn of the age of effective antimicrobial chemotherapy. Before their introduction, bacterial infections posed a significant threat to human health, with diseases like pneumonia and sepsis often proving fatal. This in-depth guide provides a technical exploration of the historical context and discovery of a crucial class of these "sulfa drugs": the pyridine sulfonamides. We will delve into the seminal discoveries, the key scientific minds behind them, the intricate mechanisms of action, historical synthesis protocols, and the structure-activity relationships that guided their development. This guide is designed to offer not just a historical narrative, but a deeper understanding of the scientific rigor and serendipity that led to these life-saving medicines.

The Genesis of the Sulfa Drugs: From a Red Dye to a Breakthrough

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. Here, a team of researchers, including the physician and bacteriologist Gerhard Domagk, was systematically screening synthetic dyes for antibacterial properties.[1][2]

Gerhard Domagk and the Discovery of Prontosil

In the early 1930s, Domagk was testing a series of azo dyes synthesized by his colleagues, chemists Fritz Mietzsch and Joseph Klarer.[1] In 1932, he discovered that a red dye, named Prontosil rubrum, was remarkably effective at curing streptococcal infections in mice.[2] This was a groundbreaking discovery, as Prontosil was one of the first synthetic substances to show broad-spectrum antibacterial activity in a living organism.[1][3] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[3][4]

The Unveiling of the Active Moiety: Sulfanilamide

A crucial piece of the puzzle was uncovered in 1935 by a team of French researchers at the Pasteur Institute, led by Ernest Fourneau. They demonstrated that Prontosil was, in fact, a prodrug.[5] In the body, it is metabolized to the much simpler, colorless compound, p-aminobenzenesulfonamide, also known as sulfanilamide.[2] It was this molecule that was responsible for the antibacterial activity.[5] This discovery was significant for two reasons: it explained the mechanism of Prontosil's action and, as sulfanilamide was a known compound and off-patent, it opened the floodgates for further research and development of related compounds by other pharmaceutical companies.[5]

The Emergence of Pyridine Sulfonamides: The M&B 693 Saga

With the knowledge that sulfanilamide was the active pharmacophore, a race began to synthesize and test derivatives with improved efficacy and reduced toxicity. A major breakthrough in this endeavor came from the laboratories of the British pharmaceutical company May & Baker Ltd.

A Coordinated Effort at May & Baker

Under the direction of Arthur Ewins, a team of chemists, including Montague Phillips, began synthesizing a large number of sulfanilamide derivatives.[6] The biological evaluation of these new compounds was undertaken by the pathologist Lionel Whitby at the Middlesex Hospital.[6][7] This collaboration between chemists and biologists was crucial for the rapid progress in the field.

The Synthesis and Triumph of Sulfapyridine

In November 1937, Phillips synthesized a new derivative by incorporating a pyridine ring into the sulfanilamide structure, creating 2-(p-aminobenzenesulfonamido)pyridine.[6] This compound was given the code M&B 693.[6] Whitby's subsequent testing in mice revealed that M&B 693, later named sulfapyridine, was highly effective against pneumococcal infections, a leading cause of death at the time.[6][7]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[1][7] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1]

The Dihydropteroate Synthetase (DHPS) Target

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[8] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing the incorporation of PABA.[1][8] This effectively halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[8]

References

- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Chloropyridine-4-sulfonamide

Foreword: The Strategic Importance of 2-Chloropyridine-4-sulfonamide in Modern Drug Discovery

To the discerning researcher, the molecular architecture of this compound is immediately recognizable as a scaffold of significant potential. It is not merely a chemical intermediate; it is a carefully orchestrated convergence of reactive sites, each offering a distinct handle for molecular elaboration. The strategic placement of a nucleophilic aromatic substitution (SNAr) susceptible chlorine atom at the 2-position, coupled with a versatile sulfonamide group at the 4-position, provides a powerful toolkit for the synthesis of complex molecular entities. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the unique reactivity of this scaffold. We will delve into the core reaction mechanisms, providing not just protocols, but the underlying chemical principles that govern them. Our focus will be on predictive reactivity, enabling the rational design of synthetic routes to novel compounds with therapeutic potential. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4][5][6]. This guide will provide the foundational knowledge to explore this chemical space with precision and confidence.

Synthesis of the this compound Scaffold

The synthesis of this compound is a multi-step process that begins with the preparation of the corresponding sulfonyl chloride. A robust and scalable synthesis is paramount for its utility as a building block.

Preparation of 2-Chloropyridine-4-sulfonyl Chloride

The synthesis of the key intermediate, 2-chloropyridine-4-sulfonyl chloride, is typically achieved through a two-step sequence starting from 4-aminopyridine. A plausible synthetic route is outlined below, based on established methods for the preparation of pyridine sulfonyl chlorides[7][8][9][10][11].

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

Step 1: Diazotization of 4-Aminopyridine and Sulfonation

-

To a cooled (0-5 °C) solution of 4-aminopyridine in a suitable acidic medium (e.g., concentrated HCl), add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes to ensure the formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(II) salt (e.g., CuCl₂).

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the gas evolution ceases.

-

The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chloropyridine-2-sulfonyl chloride.

Step 2: Chlorination of 4-Pyridinesulfonic Acid

-

Alternatively, 4-pyridinesulfonic acid can be synthesized from N-(4-pyridyl)pyridinium chloride hydrochloride.[10]

-

The synthesized 4-pyridinesulfonic acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride.[11]

-

The reaction is typically heated to reflux for several hours.

-

After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

-

The crude 2-chloropyridine-4-sulfonyl chloride is then purified by vacuum distillation or chromatography.

Conversion to this compound

The final step is the conversion of the sulfonyl chloride to the primary sulfonamide. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude 2-chloropyridine-4-sulfonyl chloride in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Core Reaction Mechanisms: A Dichotomy of Reactivity

The reactivity of this compound is dominated by two key functional groups: the chloro group at the 2-position and the sulfonamide at the 4-position. Understanding the interplay and selective manipulation of these sites is crucial for its application in synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The sulfonamide group at the 4-position further enhances this activation through its own electron-withdrawing character.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.

-

Elimination of the Leaving Group: The aromaticity is restored by the departure of the chloride ion, yielding the substituted product.

The reactivity of halopyridines in SNAr reactions is generally in the order of 4-halo > 2-halo >> 3-halo. While the 4-position is typically more reactive, the presence of the activating sulfonamide group at the 4-position makes the 2-chloro position of this specific scaffold highly susceptible to nucleophilic attack. However, reactions with 2-chloropyridine can sometimes be less satisfactory unless an additional electron-withdrawing group is present.[12][13]

Experimental Protocol: General Procedure for SNAr with Amines

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)), add the desired amine (1.1-1.5 equivalents).

-

Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine) to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Nucleophiles for SNAr with this compound

| Nucleophile Class | Example | Expected Product | Causality Behind Experimental Choices |

| Primary Amines | Aniline, Benzylamine | 2-Anilino- or 2-Benzylamino-pyridine-4-sulfonamide | Requires heating and a base to drive the reaction to completion. Polar aprotic solvents are used to solvate the intermediate and accelerate the reaction. |

| Secondary Amines | Morpholine, Piperidine | 2-Morpholino- or 2-Piperidino-pyridine-4-sulfonamide | Generally more nucleophilic than primary amines, often requiring milder reaction conditions. |

| Alcohols/Phenols | Sodium Methoxide, Phenol | 2-Methoxy- or 2-Phenoxy-pyridine-4-sulfonamide | Requires a strong base to deprotonate the alcohol/phenol to form the more nucleophilic alkoxide/phenoxide. Anhydrous conditions are crucial. |

| Thiols | Thiophenol | 2-(Phenylthio)pyridine-4-sulfonamide | Thiolates are excellent nucleophiles and often react under milder conditions than their oxygen counterparts. |

Functionalization of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) is a versatile functional group that can undergo a variety of transformations, primarily at the nitrogen atom.

The sulfonamide nitrogen can be alkylated or arylated to introduce further diversity into the molecule. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base.[14][15][16][17][18] N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Experimental Protocol: N-Alkylation of this compound

-

To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for 30 minutes to form the sulfonamide anion.

-

Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

While the sulfonamide group is generally stable, it can be a precursor to other functionalities under specific conditions. For instance, recent advances have shown that sulfonamides can be converted to sulfonyl chlorides, which are highly reactive intermediates for further transformations.

Visualization of Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

Caption: Generalized mechanism for the SNAr reaction at the C2 position.

Caption: A typical experimental workflow for N-alkylation of the sulfonamide.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The ability to selectively functionalize both the pyridine ring and the sulfonamide group allows for the exploration of a vast chemical space. Sulfonamide-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of this functional group in drug design.[1][2][3]

Table 2: Potential Therapeutic Targets for Derivatives of this compound

| Therapeutic Area | Rationale | Example of Derivative |

| Oncology | Pyridine and sulfonamide moieties are common in kinase inhibitors and other anticancer agents.[19] | Introduction of a pharmacophore at the 2-position via SNAr that targets the active site of a specific kinase. |

| Infectious Diseases | The sulfonamide group is a well-known antibacterial pharmacophore.[20][21] | Derivatization of the sulfonamide nitrogen to modulate solubility and cell permeability for enhanced antibacterial activity. |

| CNS Disorders | Pyridine-based structures are frequently found in drugs targeting the central nervous system. | Functionalization at the 2-position to introduce groups that can cross the blood-brain barrier and interact with CNS receptors. |

| Inflammatory Diseases | Certain sulfonamide derivatives have shown anti-inflammatory properties.[22] | Synthesis of a library of N-substituted sulfonamides to screen for anti-inflammatory activity. |

Conclusion and Future Outlook

This compound represents a highly versatile and strategically important scaffold for chemical synthesis and drug discovery. Its dual reactivity allows for a modular and divergent approach to the creation of complex molecules. A thorough understanding of the fundamental reaction mechanisms, particularly nucleophilic aromatic substitution and sulfonamide functionalization, is key to unlocking its full potential. As the demand for novel therapeutic agents continues to grow, the rational design and synthesis of new chemical entities based on this scaffold will undoubtedly play a significant role in the future of medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon and innovate in this exciting area of chemical science.

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. citedrive.com [citedrive.com]

- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science | Scilit [scilit.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 12. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]

- 17. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 18. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersrj.com [frontiersrj.com]

- 22. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloropyridine-4-sulfonamide

Abstract

2-Chloropyridine-4-sulfonamide is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is found in a range of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with the chlorosulfonation of 2-chloropyridine, followed by amination of the resulting sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and methods for characterization.

Introduction and Synthetic Strategy

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of marketed drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The title compound, this compound, serves as a valuable building block, enabling further molecular elaboration at the sulfonamide nitrogen or the chlorine-bearing carbon.

The synthesis strategy is a well-established two-step process:

-

Electrophilic Aromatic Substitution: 2-Chloropyridine is reacted with a powerful sulfonating agent, chlorosulfonic acid, to install a sulfonyl chloride group at the 4-position of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the reaction is directed to the C4 position.

-

Nucleophilic Acyl Substitution: The intermediate, 2-chloropyridine-4-sulfonyl chloride, is then treated with an ammonia source. The nitrogen atom of the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to displace the chloride and form the final sulfonamide product.[2]

Below is a diagram illustrating the overall synthetic workflow.

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

CRITICAL WARNING: This protocol involves highly corrosive and reactive chemicals. All operations must be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE) is mandatory.

-

Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing significant heat and toxic gases (HCl and SO₃).[3][4] It can cause severe burns to the skin, eyes, and respiratory system.[3][4][5]

-

Handling: Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, closed-toe shoes, and chemical splash goggles with a face shield.[3][6] Ensure an emergency shower and eyewash station are immediately accessible.[6][7]

-

Quenching: Never add water directly to chlorosulfonic acid.[3] Reactions should be quenched by slowly and carefully adding the reaction mixture to ice.

-

Spills: Absorb spills with an inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[6] Do NOT use water for cleanup.[6]

-

-

Thionyl Chloride (SOCl₂): Used in some related preparations, it is also highly corrosive and reacts with water to release HCl and SO₂ gases. Handle with the same precautions as chlorosulfonic acid.

-

Aqueous Ammonia (NH₄OH): Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated fume hood.

Experimental Protocol

This protocol is adapted from established procedures for the sulfonation of pyridine derivatives and subsequent amination.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example |

| 2-Chloropyridine | ≥99% | Sigma-Aldrich |

| Chlorosulfonic Acid | ≥99% | Sigma-Aldrich |